
1-(Quinolin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinolin-3-yl)propan-1-one is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of a quinoline ring attached to a propanone group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Quinolin-3-yl)propan-1-one can be synthesized through several methods. One common approach is the Friedländer quinoline synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst such as polyphosphoric acid . This method is known for its efficiency and high yield.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Quinolin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the carbonyl group can yield 1-(quinolin-3-yl)propan-1-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
- Quinoline-3-carboxylic acid (oxidation)
- 1-(Quinolin-3-yl)propan-1-ol (reduction)
- Halogenated quinoline derivatives (substitution)
Applications De Recherche Scientifique
1-(Quinolin-3-yl)propan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Quinolin-3-yl)propan-1-one is primarily related to its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparaison Avec Des Composés Similaires
1-(4-Phenylquinolin-2-yl)propan-1-one: This compound has a similar structure but with a phenyl group attached to the quinoline ring.
Quinoline-3-carboxylic acid: An oxidized form of 1-(Quinolin-3-yl)propan-1-one.
1-(Quinolin-2-yl)ethanone: A related compound with an ethanone group instead of a propanone group.
Uniqueness: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-quinolin-3-ylpropan-1-one |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3 |
Clé InChI |
ZNFIIFOGFGSYKA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


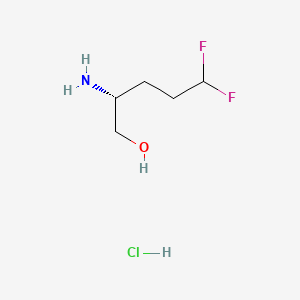
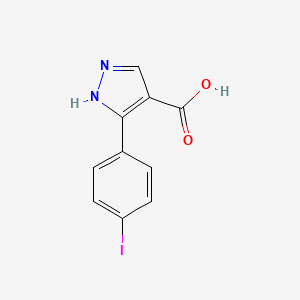
![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
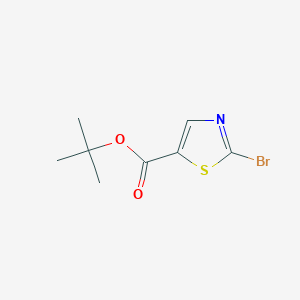
![tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13470398.png)
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride](/img/structure/B13470405.png)
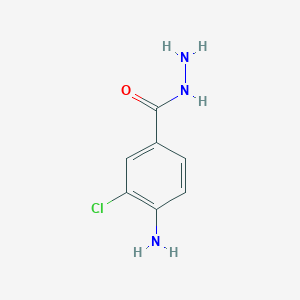
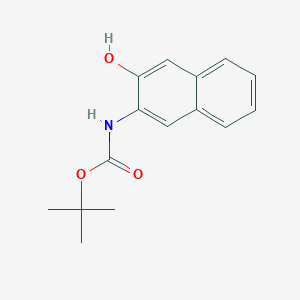
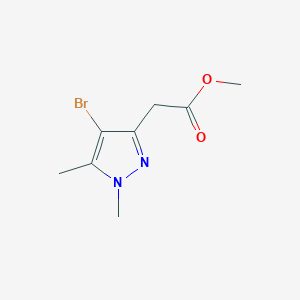
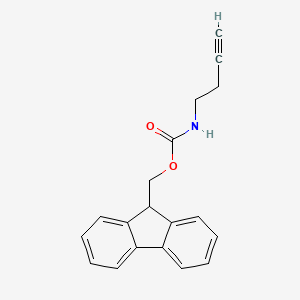
![7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13470440.png)

